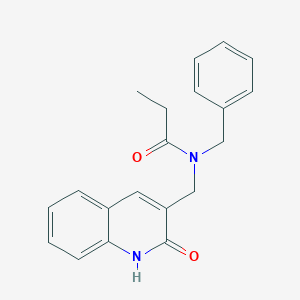
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as BHQ, is a synthetic compound with potential biological and pharmacological applications. BHQ is a derivative of hydroxyquinoline, which is a well-known class of compounds with diverse biological activities. BHQ has been shown to possess antimicrobial, antiviral, and anticancer properties, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to act by interfering with the function of enzymes involved in DNA replication and protein synthesis. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been shown to inhibit the activity of certain membrane-bound enzymes, which may contribute to its antimicrobial and antiviral properties.
Biochemical and Physiological Effects:
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its broad-spectrum antimicrobial and antiviral activity, which makes it useful for studying the effects of different pathogens on cells and tissues. However, N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can also be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of new antimicrobial and antiviral agents based on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and related compounds. Another area of research is the investigation of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide's potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and to determine its safety and efficacy in humans.
Métodos De Síntesis
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can be synthesized through a multi-step process involving the reaction of 2-hydroxyquinoline with benzyl bromide and propionyl chloride. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to possess antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-19(23)22(13-15-8-4-3-5-9-15)14-17-12-16-10-6-7-11-18(16)21-20(17)24/h3-12H,2,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHPNXZWAQHYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CC=C1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

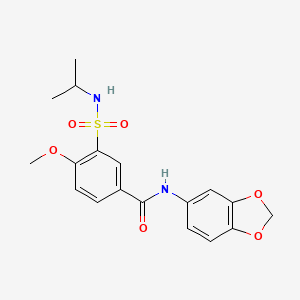

![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
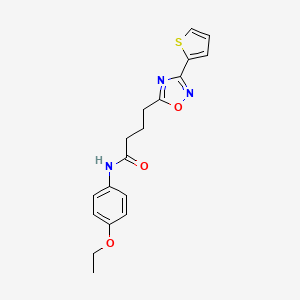
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
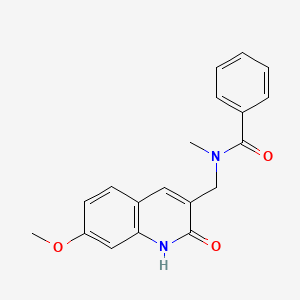
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
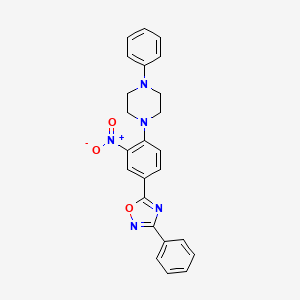

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
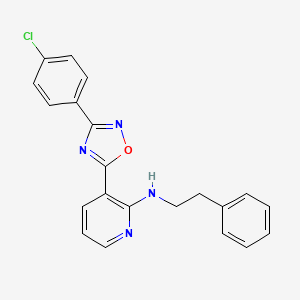
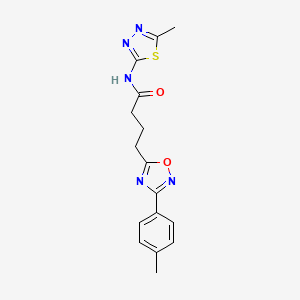
![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)